N-(2-Hydroxybut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-(2-Hydroxybut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a nitrobenzene ring, with a hydroxybutenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxybut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-hydroxybut-3-en-1-amine. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxybut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutenyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-Hydroxybut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition, particularly those involving sulfonamide groups.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive sulfonamides.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxybut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may interact with enzymes involved in metabolic pathways, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-2-nitrobenzene-1-sulfonamide
- N-(2-Hydroxypropyl)-2-nitrobenzene-1-sulfonamide
- N-(2-Hydroxybutyl)-2-nitrobenzene-1-sulfonamide
Uniqueness
N-(2-Hydroxybut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide is unique due to its hydroxybutenyl side chain, which provides additional sites for chemical modification and potential biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of reactivity and interaction with biological targets.
Properties
CAS No. |
921617-18-7 |
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Molecular Formula |
C10H12N2O5S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
N-(2-hydroxybut-3-enyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O5S/c1-2-8(13)7-11-18(16,17)10-6-4-3-5-9(10)12(14)15/h2-6,8,11,13H,1,7H2 |
InChI Key |
JXBZYQRNUJSCGF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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